1-Cyclobutylazetidin-3-amine
Description
Contextualizing Azetidine (B1206935) and Cyclobutane (B1203170) Scaffolds in Organic and Medicinal Chemistry
Azetidines, four-membered saturated nitrogen-containing heterocycles, are considered privileged structures in medicinal chemistry. researchgate.net Their ring strain, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines, provides a balance of stability and controlled reactivity. researchgate.netrsc.orgrsc.org This characteristic makes azetidines valuable for creating conformationally restricted analogues of larger, more flexible molecules, which can lead to improved pharmacokinetic properties in drug candidates. nih.gov
Similarly, the cyclobutane motif has seen a surge in interest within drug discovery. thieme-connect.com Its puckered three-dimensional structure allows for the precise spatial orientation of substituents, which can be crucial for binding to biological targets. thieme-connect.com The incorporation of a cyclobutane ring can enhance metabolic stability and reduce planarity, factors that are often desirable in the optimization of lead compounds. thieme-connect.com
Structural Significance of 1-Cyclobutylazetidin-3-amine as a Core Building Block
The fusion of the azetidine and cyclobutane scaffolds in this compound results in a molecule with distinct structural features that make it a valuable building block. The cyclobutyl group attached to the azetidine nitrogen introduces a degree of lipophilicity and a specific three-dimensional conformation. The primary amine at the 3-position of the azetidine ring serves as a key functional handle for further chemical modifications, allowing for the facile introduction of a wide array of substituents and the construction of more complex molecular architectures. This combination of a rigid, non-planar core with a reactive peripheral functional group makes this compound a versatile starting material for the synthesis of diverse chemical libraries.
Historical Development of Azetidine and Cyclobutane Chemistry Relevant to Amine Derivatives
The synthesis of azetidines has historically been challenging due to their inherent ring strain. cambridgescholars.com Early methods often involved the cyclization of 1,3-aminoalcohols or 1,3-haloamines, though these reactions could be low-yielding. researchgate.net Significant advancements have been made in recent years, with the development of new synthetic strategies such as intramolecular C-H amination and ring-expansion reactions. rsc.org The synthesis of azetidin-3-amines, in particular, has seen renewed interest, with methods such as the displacement of a leaving group from the 3-position of a pre-formed azetidine ring becoming more common. chemrxiv.org
The chemistry of cyclobutanes has also evolved significantly from its early days. Initially considered a chemical curiosity, the development of new synthetic methods, including [2+2] cycloadditions and strain-release reactions, has made cyclobutane-containing building blocks more accessible. thieme-connect.com The deliberate incorporation of cyclobutane rings into amine-containing molecules is a more recent trend, driven by the recognition of the favorable properties this motif can impart.
Current Research Landscape and Emerging Areas for Cyclic Amines
The current research landscape for cyclic amines is vibrant, with a strong focus on their application in medicinal chemistry. nih.gov There is a growing demand for novel, three-dimensionally complex building blocks that can be used to explore new areas of chemical space. researchgate.net Small, strained rings like azetidines are at the forefront of this trend, as they offer a way to create rigid scaffolds with well-defined substituent vectors. researchgate.net The functionalization of these rings, particularly with amine groups, is a key area of research, as it allows for their incorporation into a wide range of biologically active molecules. chemrxiv.org Emerging areas include the use of these cyclic amines in the development of new classes of antibiotics, kinase inhibitors, and central nervous system-targeting agents.
Scope and Objectives of Research on Four-Membered Ring Systems Containing Amines
Research on four-membered ring systems containing amines is driven by several key objectives. A primary goal is the development of new and efficient synthetic methods to access these strained heterocycles with a high degree of functional group tolerance and stereocontrol. rsc.orgrsc.org Another major objective is to understand the relationship between the three-dimensional structure of these molecules and their biological activity. By systematically varying the substituents on the azetidine ring and the nature of the amine functionality, researchers aim to develop a deeper understanding of the structure-activity relationships that govern their interactions with biological targets. nih.gov Ultimately, the overarching goal is to leverage this knowledge to design and synthesize novel therapeutic agents with improved efficacy and safety profiles. cambridgescholars.com
Interactive Data Tables
Below are interactive tables summarizing key data related to the synthesis and properties of compounds discussed in this article.
Synthesis of Azetidine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Benzhydryl-3-azetidinol | Methanesulfonyl chloride, Triethylamine, Acetonitrile; then Cyclobutylamine (B51885), 80 °C | 1-Benzhydryl-N-cyclobutylazetidin-3-amine | 27 | chemrxiv.org |
| Cyclobutylamine | Epichlorohydrin, Water; then Sodium carbonate, Acetonitrile | 1-Cyclobutylazetidin-3-ol | - |
Spectroscopic Data of Amines
| Vibrational Mode | Wavenumber (cm-1) | Amine Type | Reference |
|---|---|---|---|
| N-H Stretch (asymmetric) | 3400-3300 | Primary | orgchemboulder.com |
| N-H Stretch (symmetric) | 3330-3250 | Primary | orgchemboulder.com |
| N-H Bend | 1650-1580 | Primary | orgchemboulder.com |
| C-N Stretch (aliphatic) | 1250-1020 | All | orgchemboulder.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclobutylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-6-4-9(5-6)7-2-1-3-7/h6-7H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJKSLILOMYKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Cyclobutylazetidin 3 Amine and Analogues
Direct Synthesis Approaches for Azetidine-3-amines
Direct methods for the construction of the 3-aminoazetidine core offer efficiency by minimizing the number of synthetic steps. Key strategies include the formation of the azetidine (B1206935) ring via nucleophilic displacement and the functionalization of a pre-formed azetidine ring through reductive amination.
Nucleophilic Displacement Reactions for Azetidine Ring Formation
Intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. This approach typically involves the cyclization of a γ-amino alcohol derivative where the hydroxyl group has been converted into a good leaving group. A prominent example is the synthesis of N-substituted azetidin-3-ols, which serve as key precursors. The cyclization proceeds via an intramolecular SN2 reaction, where the amine nitrogen atom displaces a leaving group, such as a mesylate or tosylate, at the γ-position to form the strained four-membered ring.
Recent advancements have streamlined the synthesis of azetidine-3-amines through a direct, single-step displacement reaction. A notable method involves the use of 1-benzhydrylazetidin-3-yl methanesulfonate as a stable, crystalline electrophile. This precursor can be readily prepared from the commercially available 1-benzhydryl-3-azetidinol. The reaction proceeds by heating the methanesulfonate with a primary or secondary amine, which acts as the nucleophile, to directly afford the corresponding 1-benzhydrylazetidin-3-amine derivative. This method is highly practical as it often requires only one equivalent of the nucleophilic amine. The versatile 1-benzhydryl protecting group can be subsequently removed under various conditions to yield the free azetidine.
A similar strategy involves the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids like Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃). This reaction forms the azetidine ring with an adjacent hydroxyl group, which can be further functionalized. frontiersin.org
| Precursor | Reagent | Conditions | Product | Yield (%) |
| 1-Benzhydrylazetidin-3-yl methanesulfonate | Piperidine (B6355638) (2 equiv.) | MeCN, 80 °C | 1-(1-Benzhydrylazetidin-3-yl)piperidine | 72 |
| 1-Benzhydrylazetidin-3-yl methanesulfonate | Morpholine (B109124) (2 equiv.) | MeCN, 80 °C | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 77 |
| 1-Benzhydrylazetidin-3-yl methanesulfonate | (S)-(-)-1-Phenylethylamine (2 equiv.) | MeCN, 80 °C | (S)-1-Benzhydryl-N-(1-phenylethyl)azetidin-3-amine | 60 |
Reductive Amination Strategies for Azetidine Derivatives
Reductive amination is a powerful and widely used transformation for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of 1-cyclobutylazetidin-3-amine synthesis, this strategy involves the reaction of an N-substituted azetidin-3-one with an amine source, followed by reduction of the resulting imine or enamine intermediate.
The synthesis of the precursor, 1-cyclobutylazetidin-3-one, can be accomplished through various routes, including the oxidation of 1-cyclobutylazetidin-3-ol. Once obtained, the azetidin-3-one is reacted with an amine, such as ammonia or a protected amine equivalent, in the presence of a suitable reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is mild and selective for the reduction of the iminium ion in the presence of the ketone. harvard.edu This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
A specific example involves the reductive amination between N-Boc-3-azetidinone and N-acyl-piperazines. rsc.org This reaction creates a library of azetidine–piperazine (B1678402) diamides, demonstrating the versatility of the reductive amination approach for generating diverse azetidine derivatives. The reaction typically proceeds under mild conditions, making it a valuable tool for late-stage functionalization in medicinal chemistry programs.
| Carbonyl Precursor | Amine | Reducing Agent | Conditions | Product |
| N-Boc-azetidin-3-one | N-acyl-piperazine | NaBH(OAc)₃ | Dichloroethane, rt | N-Boc-3-(N'-acyl-piperazinyl)azetidine |
| Azetidin-3-one | Ammonia | H₂/Ni or Pd/C | Acidic or neutral pH | Azetidin-3-amine (B9764) |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN | pH 6-7 | Secondary/Tertiary Amine |
Multicomponent Reactions for Azetidine and Cyclobutyl Integration
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly convergent and efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, general MCR strategies for constructing highly substituted azetidines have been developed.
One innovative four-component strategy utilizes the strain-release reactivity of 1-azabicyclo[1.1.0]butane (ABB). The sequence begins with the formation of ABB-lithium, which then sequentially reacts with three different electrophiles. A key step involves a nih.govnih.gov-Brook rearrangement of an intermediate alkoxide to generate a carbanion, which drives the ring-opening of the strained bicyclic system. This anion-relay sequence allows for the modular and diverse synthesis of 1,3,3-trisubstituted azetidines. By carefully selecting the electrophilic partners, it is conceivable that a cyclobutyl moiety could be introduced on the nitrogen and an amine or its precursor at the C3 position, providing a rapid entry into analogues of the target compound.
Enantioselective Synthesis of Chiral this compound Derivatives
Many pharmaceutical applications require enantiomerically pure compounds, as different enantiomers can exhibit distinct biological activities. The development of enantioselective methods to access chiral derivatives of this compound, where a stereocenter exists at the C3 position of the azetidine ring, is therefore a critical area of research.
Asymmetric Catalysis in Azetidine and Cyclobutane (B1203170) Formation
Asymmetric catalysis provides an elegant and atom-economical approach to chiral molecules. In the synthesis of chiral azetidines, transition metal catalysts paired with chiral ligands have been employed to control stereochemistry.
One strategy involves the copper-catalyzed asymmetric boryl allylation of azetines (unsaturated azetidine precursors). This method allows for the direct difunctionalization of the azetine double bond, installing a boryl and an allyl group across the C2 and C3 positions with high enantioselectivity. The resulting chiral 2,3-disubstituted azetidines can then be further manipulated, with the boryl and allyl groups serving as versatile synthetic handles.
Another approach focuses on the enantioselective synthesis of chiral azetidin-3-ones, which are key precursors to chiral 3-aminoazetidines. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, derived from chiral sulfinamide chemistry, produces chiral azetidin-3-ones with high enantiomeric excess. nih.gov Subsequent stereoselective reduction of the ketone and conversion of the resulting alcohol to an amine would yield the desired chiral 3-aminoazetidine.
| Reaction Type | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) |
| Boryl Allylation | Cu/Bisphosphine | Azetine | Chiral 2,3-disubstituted azetidine | High |
| Oxidative Cyclization | Gold(I) complex | Chiral N-propargylsulfonamide | Chiral Azetidin-3-one | >98% |
| Aza-Morita–Baylis–Hillman | β-isocupreidine | N-Boc-isatin imine | Chiral 3-amino-2-oxindole | 95-98% |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in organic synthesis. wikipedia.org In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
For the synthesis of chiral 3-aminoazetidines, chiral auxiliaries such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary) can be employed. nih.gov For instance, the condensation of a chiral sulfinamide with an appropriate precursor can generate a chiral sulfinimine. Diastereoselective addition of a nucleophile to this sulfinimine, followed by cyclization to form the azetidine ring, would result in an enantioenriched N-sulfinyl-azetidine. Subsequent removal of the sulfinyl group under mild acidic conditions would then furnish the chiral azetidine.
Similarly, chiral oxazolidinones, another class of powerful chiral auxiliaries, can be used. An N-acylated oxazolidinone can be used to direct the stereoselective alkylation or addition reactions that ultimately lead to the formation of the chiral azetidine ring precursors. For example, (S)-1-Phenylethylamine has been successfully utilized as a chiral auxiliary to synthesize optically active azetidine-2,4-dicarboxylic acids. rsc.org This demonstrates the principle of using a chiral amine to introduce stereochemistry into the azetidine core, a strategy that could be adapted for the synthesis of chiral 3-aminoazetidines.
| Chiral Auxiliary | Reaction Type | Key Intermediate | Stereochemical Outcome |
| (R)-tert-Butanesulfinamide | Diastereoselective Nucleophilic Addition | Chiral Sulfinimine | High diastereoselectivity |
| Chiral Oxazolidinone | Diastereoselective Aldol (B89426)/Alkylation | N-Acyl Oxazolidinone Enolate | High diastereoselectivity |
| (S)-1-Phenylethylamine | Diastereoselective Cyclization | Chiral Amide | Formation of enantiopure azetidine |
Diastereoselective Approaches
Achieving stereocontrol in the synthesis of substituted azetidines is crucial for developing specific and potent bioactive molecules. Diastereoselective approaches for analogues of this compound often rely on substrate-controlled or catalyst-controlled reactions to establish the desired relative stereochemistry of substituents on the azetidine or cyclobutane rings.
One key strategy involves the diastereoselective reduction of a ketone precursor. For instance, the reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) has been shown to produce a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold with high diastereoselectivity. Controlling acidic impurities during this process is critical for enhancing the diastereomeric ratio through recrystallization.
Another approach is the use of chiral auxiliaries or catalysts in cyclization reactions. For example, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are accessible via chiral sulfinamide chemistry, can produce chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov These intermediates can then be further elaborated to introduce the desired amine functionality and the N-cyclobutyl group.
Furthermore, [3+2] cycloaddition reactions between tertiary amine N-oxides and substituted alkenes have been developed to synthesize bicyclic structures like 7-azanorbornanes with high diastereoselectivity, often favoring the endo product. bohrium.com The principles of steric guidance observed in these reactions can be applied to the design of diastereoselective syntheses of substituted azetidines.
Cyclization Reactions for Azetidine and Cyclobutane Ring Construction
The construction of the strained four-membered azetidine and cyclobutane rings is the cornerstone of synthesizing the target compound. Various cyclization strategies have been developed to efficiently form these rings.
Photochemical [2+2] Cycloaddition Strategies
Photochemical [2+2] cycloadditions are powerful, direct methods for constructing four-membered rings. rsc.org The aza Paternò-Büchi reaction, which involves the cycloaddition of an imine and an alkene, is a primary strategy for synthesizing the azetidine ring. rsc.orgresearchgate.net Historically, these reactions were limited by the need for UV light and specific substrates. researchgate.net
Recent advancements have introduced visible-light-mediated intermolecular aza Paternò-Büchi reactions. nih.govspringernature.com These methods often use a photocatalyst, such as an iridium complex, to excite an oxime derivative (e.g., 2-isoxazoline-3-carboxylates) via triplet energy transfer. nih.govrsc.org This excited species then reacts with a broad range of alkenes under mild conditions to form highly functionalized azetidines. nih.gov This approach is characterized by its operational simplicity and wide substrate scope. nih.gov Both intermolecular and intramolecular versions of this reaction have been developed, expanding the accessible molecular complexity. rsc.orgspringernature.com
| Reaction Type | Key Reactants | Catalyst/Conditions | Product | Ref. |
| Aza Paternò-Büchi | Imine, Alkene | UV light or Visible Light + Photocatalyst | Azetidine | rsc.orgresearchgate.net |
| Visible-Light Mediated | 2-Isoxazoline-3-carboxylate, Alkene | Ir(III) photocatalyst, Blue light | Functionalized Azetidine | nih.govrsc.org |
| Intramolecular Aza Paternò-Büchi | Tethered Imine-Alkene | Direct or Sensitized Excitation | Bicyclic Azetidine | rsc.org |
Intramolecular Ring-Closing Reactions
Intramolecular cyclization of linear precursors is a classical and reliable method for forming azetidine rings. These reactions typically involve a nucleophilic nitrogen atom attacking an electrophilic carbon center to form the four-membered ring in a 4-exo-tet cyclization. nih.gov
Common strategies include:
Nucleophilic Substitution: Intramolecular SN2 reactions using precursors with a nitrogen nucleophile and a leaving group (e.g., halogen, mesylate) at the γ-position are frequently employed. nih.gov
Epoxide Ring-Opening: The intramolecular aminolysis of 3,4-epoxy amines provides an alternative route. Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the regioselective ring-opening of cis-3,4-epoxy amines to yield 3-hydroxyazetidines. bohrium.comnih.gov This reaction proceeds in high yields and tolerates various functional groups. nih.gov
Palladium-Catalyzed C-H Amination: Modern methods include the use of transition metal catalysis. A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This reaction involves the reductive elimination from an alkyl-Pd(IV) intermediate to form the azetidine ring. rsc.org
Strain-Release Strategies in Azetidine Synthesis
Harnessing the high ring strain of bicyclic precursors offers a modern and powerful approach to synthesizing substituted azetidines. The ring-opening of 1-azabicyclo[1.1.0]butanes (ABBs) is a prominent example of this strategy. nih.gov These highly strained molecules can react with a variety of reagents to afford functionalized azetidines.
Two main pathways are utilized:
Electrophilic Activation: The nitrogen atom of the ABB is activated by an electrophile. This is followed by a nucleophilic attack that cleaves one of the C-N bonds, releasing the ring strain and forming a 3-substituted azetidine.
Nucleophilic Addition: A nucleophile, such as an organolithium reagent, can add to one of the bridgehead carbons. The resulting intermediate can then be trapped with an electrophile at the nitrogen atom. This allows for the modular, multicomponent synthesis of diverse azetidines. bris.ac.ukresearchgate.netnih.gov
These strain-release reactions provide rapid access to densely functionalized azetidines that would be challenging to prepare using other methods. bris.ac.uknih.gov
| Precursor | Reaction Type | Reagents | Product | Ref. |
| 1-Azabicyclo[1.1.0]butane (ABB) | Electrophilic Ring-Opening | Electrophile (e.g., BnOCOCl), Nucleophile | 3-Substituted Azetidine | nih.gov |
| Azabicyclo[1.1.0]butyl-lithium | Multicomponent Anion Relay | 1. Silylating agent 2. Carbonyl compound 3. Proton source | Highly Substituted Azetidine | nih.gov |
Functional Group Interconversions on the this compound Core
Once the core azetidine structure is assembled, subsequent modifications can be made to introduce further diversity. Transformations at the azetidine nitrogen are particularly important for modulating the properties of the final compound.
Transformations at the Azetidine Nitrogen
The secondary amine of a deprotected azetidine ring is a versatile handle for a wide range of functionalization reactions. Standard amine chemistry can be applied to introduce various substituents at the N-1 position.
N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. For example, the synthesis of this compound itself often involves the reductive amination of an azetidin-3-amine precursor with cyclobutanone. N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) yields the corresponding amides.
N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
In many synthetic routes, the azetidine nitrogen is initially protected, for instance, with a benzhydryl group. chemrxiv.org This protecting group can be removed under specific conditions, often hydrogenolysis, to reveal the free secondary amine, which can then be functionalized as desired. This late-stage functionalization approach is highly modular and allows for the rapid generation of compound libraries from a common intermediate. chemrxiv.org
Modifications of the Cyclobutyl Moiety
The functionalization of the cyclobutyl ring in this compound offers a pathway to novel analogues with potentially altered physicochemical properties. While direct modification of the cyclobutyl group in the final compound is challenging, several strategies can be employed during the synthesis of precursors or through late-stage functionalization techniques. researchgate.netnih.gov
One approach involves the synthesis of pre-functionalized cyclobutane building blocks that are later incorporated into the azetidine ring system. For instance, substituted cyclobutanones or cyclobutylamines can be used as starting materials. Palladium-catalyzed C-H activation has emerged as a powerful tool for the diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes, which can serve as key intermediates. researchgate.netnih.govnih.gov A sequential C-H/C-C functionalization strategy allows for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. researchgate.netnih.govnih.gov These ketones can then be converted to amines and subsequently used to construct the azetidine ring.
Late-stage functionalization of the cyclobutyl moiety presents an alternative strategy. Photochemical methods, such as the Norrish-Yang reaction, can be used to generate bicyclo[1.1.1]pentan-2-ol intermediates from cyclobutyl ketones. These intermediates can then undergo palladium-catalyzed C-C cleavage and functionalization to introduce a variety of substituents onto the cyclobutane ring. researchgate.netnih.gov
Below is a table summarizing potential modifications of the cyclobutyl moiety based on modern synthetic methods.
| Modification Strategy | Key Reaction | Potential Functional Groups Introduced | Reference |
| Precursor Synthesis | Palladium-Catalyzed C-H Arylation | Aryl, Heteroaryl | researchgate.netnih.govnih.gov |
| Precursor Synthesis | Thermal [2+2] Cycloaddition | Carboxyl, Hydroxyl | |
| Late-Stage Functionalization | Norrish-Yang / Pd-Catalyzed C-C Cleavage | Alkenyl, Alkynyl, Aryl | researchgate.netnih.gov |
| Analogue Synthesis | Use of Substituted Cyclobutanones | Ketones, Alcohols |
Derivatization of the Azetidine Ring
The secondary amine of the azetidine ring in this compound is a prime site for derivatization, allowing for the introduction of a wide array of functional groups. Standard amine chemistries can be readily applied to synthesize a diverse library of analogues.
N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides, anhydrides, or activated esters in the presence of a base affords the corresponding amides. researchgate.netnih.gov This reaction is typically high-yielding and tolerates a wide range of functional groups on the acylating agent. Greener approaches using benzotriazole chemistry in water have also been developed for N-acylation. nih.gov
N-Sulfonylation: Similarly, reaction with sulfonyl chlorides provides sulfonamide derivatives. These reactions are generally robust and proceed under mild conditions.
Reductive Amination: The secondary amine can undergo reductive amination with aldehydes or ketones in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield N-alkylated products. wikipedia.orgharvard.edumasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This method is highly versatile for introducing a variety of alkyl and arylalkyl substituents. harvard.edumasterorganicchemistry.com
The table below outlines common derivatization reactions for the azetidine ring.
| Derivatization Reaction | Reagents | Product Type | Reference |
| N-Acylation | Acyl chloride, Base | Amide | researchgate.net |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine | wikipedia.orgharvard.edu |
Scalable Synthesis and Process Optimization for Research Quantities
The translation of synthetic routes from laboratory-scale to the production of research quantities (gram to kilogram scale) requires careful consideration of factors such as safety, cost, and efficiency.
For the production of research quantities of this compound, batch synthesis remains a common and practical approach. Key considerations for optimizing a batch process include:
Starting Material Selection: Utilizing commercially available and inexpensive starting materials is crucial for cost-effectiveness.
Reagent and Solvent Choice: Selecting safer and more environmentally benign reagents and solvents is important. Optimization may involve minimizing the number of reaction and purification steps.
Process Parameter Control: Careful control of reaction parameters such as temperature, pressure, and reaction time is necessary to ensure reproducibility and maximize yield and purity.
Purification: Developing a scalable and efficient purification method, such as crystallization or distillation, is often preferred over chromatography for larger quantities.
A potential scalable batch synthesis could involve the reaction of a suitable azetidine precursor with cyclobutanone followed by reduction, or the alkylation of 3-aminoazetidine with a cyclobutyl halide or sulfonate. Optimization of such a process would involve a detailed study of reaction conditions to maximize throughput and minimize waste.
Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.com The synthesis of N-alkylated amines and azetidine derivatives has been successfully demonstrated using flow chemistry. researchgate.netchemrxiv.orgrsc.orgresearchgate.net
A continuous flow process for the synthesis of this compound could involve pumping a stream of a 3-aminoazetidine derivative and a cyclobutylating agent through a heated reactor coil. The product stream could then be subjected to in-line purification. This approach can lead to higher productivity and more consistent product quality compared to batch methods. mdpi.comresearchgate.net The development of monolithic triphenylphosphine reagents for use in flow systems can also facilitate multi-step syntheses, such as those involving Staudinger reactions to form amines. rsc.org
The table below compares key aspects of batch and continuous flow synthesis for this target molecule.
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scale | Milligram to Kilogram | Milligram to Multi-kilogram |
| Safety | Potential for thermal runaway in large batches | Enhanced safety due to small reaction volumes |
| Control | More challenging to control temperature and mixing | Precise control over reaction parameters |
| Efficiency | Can be less efficient due to workup and handling | Often higher throughput and yields |
| Automation | Possible but can be complex | Readily amenable to automation |
Chemical Reactivity and Transformation Pathways of 1 Cyclobutylazetidin 3 Amine
Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, exhibits reactivity driven by its considerable ring strain (approximately 26 kcal/mol). rsc.orgrsc.org While more stable than its three-membered aziridine (B145994) counterpart, this strain makes the ring susceptible to reactions that relieve it. rsc.orgrsc.org The reactivity is also heavily influenced by the substitution on both the nitrogen and carbon atoms of the ring.
Ring-Opening Reactions of Azetidines
Ring-opening reactions are a hallmark of azetidine chemistry, providing a pathway to linear amine derivatives. These reactions are typically facilitated by the release of ring strain. nih.govbeilstein-journals.org
Nucleophilic ring-opening is a major class of these transformations. magtech.com.cn Due to the stability of the azetidine ring, these reactions often require activation by Lewis acids or conversion of the azetidine nitrogen into a better leaving group, such as a quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the nucleophilic attack is controlled by both electronic and steric factors. magtech.com.cn Nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are substituted with electron-withdrawing or conjugating groups (like aryl or carbonyl groups) due to electronic stabilization of the transition state. magtech.com.cn Conversely, sterically bulky nucleophiles may preferentially attack the less substituted carbon atom. magtech.com.cn
Acid-mediated decomposition represents another significant ring-opening pathway. nih.gov In the presence of acid, the azetidine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack, which can even occur intramolecularly. nih.gov The rate of this decomposition is highly dependent on the pH and the basicity (pKa) of the azetidine nitrogen. nih.gov For instance, N-aryl azetidines with pendant amide groups have been shown to undergo intramolecular ring-opening, a process that can be mitigated by reducing the basicity of the azetidine nitrogen. nih.gov
| Reaction Type | Conditions | Key Factors | Outcome |
| Nucleophilic Ring-Opening | Lewis acid catalysis or quaternization | Electronic effects of substituents, Steric hindrance of nucleophile | Regioselective formation of acyclic amines |
| Acid-Mediated Decomposition | Low pH | pKa of azetidine nitrogen, Presence of internal nucleophiles | Intramolecular or intermolecular ring cleavage |
Ring Expansion and Contraction Processes
The strained azetidine ring can be converted into larger, more stable heterocyclic systems through ring expansion reactions. A common strategy involves the formation of an ammonium ylide intermediate, which then undergoes a rsc.orgmagtech.com.cn-Stevens rearrangement. nih.gov For example, treating an azetidine with a diazo compound in the presence of a copper catalyst can generate a carbene, which reacts with the nitrogen to form an ylide, subsequently rearranging to a five-membered pyrrolidine (B122466) ring. nih.gov Similarly, intramolecular N-alkylation followed by nucleophilic opening of the resulting bicyclic azetidinium intermediate can lead to expanded rings like pyrrolidines, piperidines, and azepanes. researchgate.net
Conversely, azetidines can be synthesized through the ring contraction of five-membered heterocycles, such as 2-pyrrolidinones. rsc.org
| Process | Method | Intermediate | Product |
| Ring Expansion | Reaction with diazo compounds (Cu-catalyzed) | Ammonium ylide | Pyrrolidine |
| Ring Expansion | Intramolecular N-alkylation & nucleophilic opening | Bicyclic azetidinium salt | Pyrrolidines, Piperidines, Azepanes |
| Ring Contraction | Nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones | N/A | α-Carbonylated N-sulfonylazetidines |
Nucleophilic Character of the Azetidine Nitrogen
The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. nih.gov Its nucleophilicity allows it to participate in a variety of reactions, including alkylation, acylation, and reactions with electrophiles like sulfonyl chlorides. msu.edu However, the direct alkylation of azetidines can be complicated by polyalkylation, as the product is also a nucleophile. msu.edu
The basicity of the azetidine nitrogen is a critical factor in its reactivity, particularly in acid-catalyzed reactions. nih.gov Substituents on the nitrogen atom can significantly influence its basicity and nucleophilicity. For example, attaching an electron-withdrawing group (like a Boc protecting group) can attenuate the nitrogen's nucleophilicity. nih.gov This modulation is a common strategy in multi-step syntheses to prevent unwanted side reactions, such as rearrangements or undesired nucleophilic attacks. nih.gov
Reactivity of the Cyclobutyl Moiety
The cyclobutane (B1203170) ring, like the azetidine ring, is characterized by significant ring strain (also around 26 kcal/mol), which influences its chemical reactivity. nih.gov This strain energy makes the cyclobutane ring susceptible to cleavage under certain conditions, although it is generally more stable and less reactive than a cyclopropane (B1198618) ring. nih.govpharmaguideline.com
Cleavage Reactions of the Cyclobutane Ring
The four-membered carbocycle can undergo ring-opening under various reaction conditions, including thermal, acidic, or metal-catalyzed processes. researchgate.net Hydrogenation of cyclobutane at elevated temperatures in the presence of catalysts like nickel or platinum can lead to the cleavage of a C-C bond to form butane. pharmaguideline.com
Friedel-Crafts-type reactions can also induce ring-opening. Donor-acceptor (D-A) substituted cyclobutanes, for example, can react with electron-rich arenes in the presence of a Lewis acid like AlCl₃, resulting in ring-opened arylated products. acs.org This reactivity highlights how substitution can activate the cyclobutane ring towards cleavage. Generally, cyclobutane derivatives can be cleaved under acidic, basic, oxidizing, or reducing conditions, often leading to skeletal rearrangements and the formation of more complex structures. researchgate.net
| Cleavage Type | Reagents/Conditions | Typical Substrate | Product |
| Hydrogenation | H₂, Ni or Pt catalyst, heat | Unsubstituted Cyclobutane | n-Butane |
| Friedel-Crafts Type | Electron-rich arene, Lewis acid (e.g., AlCl₃) | Donor-Acceptor Cyclobutane | γ-Arylated Butyrate Derivative |
| General Cleavage | Acidic, basic, thermal, or redox conditions | Appropriately functionalized cyclobutanes | Acyclic, rearranged products |
Functionalization of Carbon-Hydrogen Bonds in the Cyclobutane
Directly converting the C-H bonds of a cyclobutane ring to C-C or C-heteroatom bonds is a powerful strategy for synthesizing complex molecules. nih.gov However, the C-H bonds in a cyclobutane ring possess greater 's' character and are stronger than those in unstrained alkanes, making their functionalization challenging. nih.gov
Modern synthetic methods often rely on directing groups to achieve regioselective C-H functionalization. nih.govacs.org A functional group on the cyclobutane (such as a carbonyl or an amide) can coordinate to a transition metal catalyst (commonly palladium), bringing the catalyst into proximity with a specific C-H bond and enabling its selective activation and subsequent reaction with a coupling partner. acs.org This approach has been used to perform C-H arylations, alkenylations, and alkynylations on cyclobutane scaffolds. acs.orgnih.gov These strategies provide a means to elaborate the cyclobutane core without relying on ring-opening or pre-functionalized starting materials. nih.govacs.org
Reactions of the Amine Functionality
The primary amine group is the most reactive site on the 1-cyclobutylazetidin-3-amine molecule, undergoing reactions typical of primary alkylamines.
N-alkylation involves the formation of a new carbon-nitrogen bond by replacing one or more hydrogen atoms on the amine nitrogen with an alkyl group. This reaction is a fundamental method for synthesizing more substituted amines. wikipedia.org For this compound, alkylation can proceed via reaction with alkyl halides or through reductive amination with carbonyl compounds.
A significant challenge in the direct alkylation of primary amines with alkyl halides is the potential for overalkylation. masterorganicchemistry.com The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to subsequent reactions that can form tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to selectively achieve mono-alkylation.
Catalytic methods utilizing alcohols as alkylating agents in the presence of transition metal catalysts offer a greener alternative to alkyl halides. rsc.org These reactions often proceed through a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine.
Table 1: Overview of N-Alkylation Reactions
| Alkylating Agent | Reaction Type | Potential Products | Key Considerations |
|---|---|---|---|
| Alkyl Halides (e.g., R-X) | Nucleophilic Substitution | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Risk of overalkylation; requires base to neutralize HX byproduct. wikipedia.org |
| Alcohols (e.g., R-OH) | Catalytic N-alkylation | Secondary Amine | Requires a transition metal catalyst (e.g., Co, Ru, Ir); produces water as the only byproduct. rsc.org |
Acylation of this compound with acylating agents such as acyl halides or anhydrides is a robust method for forming amides. youtube.comyoutube.com This nucleophilic acyl substitution reaction is typically rapid and exothermic. The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a halide ion). youtube.com
Alternatively, carboxylic acids can be used for acylation in the presence of a coupling reagent. youtube.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach is common in peptide synthesis and is favored when the acylating agent is sensitive or difficult to prepare. youtube.com
Table 2: Common Acylating Agents and Products
| Acylating Agent | Product | Byproduct | Notes |
|---|---|---|---|
| Acyl Chloride (RCOCl) | N-(1-cyclobutylazetidin-3-yl)amide | HCl | Highly reactive; often requires a non-nucleophilic base to scavenge HCl. youtube.com |
| Acid Anhydride ((RCO)₂O) | N-(1-cyclobutylazetidin-3-yl)amide | Carboxylic Acid | Generally less reactive than acyl chlorides. |
The reaction of this compound with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. youtube.com This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the imine. youtube.com The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product.
In cases where the aldehyde or ketone has an α-hydrogen, the initially formed imine can tautomerize to form an enamine. The position of the equilibrium between the imine and the enamine depends on the structure of the reactants.
These reactions are fundamental in synthetic chemistry, as the resulting imines and enamines are versatile intermediates for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The amine functionality of this compound can undergo oxidation, although this can lead to a variety of products and is often less controlled than other transformations. Strong oxidizing agents can lead to cleavage of the C-N bond or oxidation of the azetidine ring. Milder, more selective oxidation methods can be employed to form specific products, though this is a less common transformation for simple alkylamines.
Reduction of the primary amine functionality itself is not a typical reaction as it is already in a low oxidation state. However, derivatives formed from the amine, such as amides or imines, can be readily reduced. For instance, the reduction of an amide formed from an acylation reaction would yield a secondary amine, providing an alternative route to N-alkylation. Similarly, the reduction of an imine formed from reaction with a carbonyl compound provides a direct pathway to a secondary amine, a process known as reductive amination.
Catalytic Transformations Involving this compound
The amine group can direct or participate in various catalytic cycles, particularly those involving transition metals.
This compound can act as a ligand for transition metal catalysts, coordinating through the nitrogen lone pair. mdpi.com This coordination can influence the reactivity and selectivity of the metal center in catalytic processes.
Furthermore, the amine itself can be a substrate in transition metal-catalyzed reactions, such as C-H activation/functionalization. nih.gov In these reactions, a transition metal catalyst, often palladium or rhodium, can selectively activate a C-H bond in the vicinity of the amine group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net These reactions often require the amine to be transiently converted into a directing group (e.g., an imine or amide) to guide the catalyst to a specific C-H bond, enabling the synthesis of complex molecular architectures from simple precursors. nih.govresearchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Alkyl Halide |
| Secondary Amine |
| Tertiary Amine |
| Quaternary Ammonium Salt |
| Alcohol |
| Aldehyde |
| Ketone |
| Acyl Halide |
| Anhydride |
| Amide |
| Carboxylic Acid |
| Imine (Schiff base) |
| Carbinolamine |
Organocatalysis in Azetidine and Cyclobutane Modifications
Organocatalysis offers a metal-free approach to modify the azetidine and cyclobutane scaffolds, enabling enantioselective transformations. Chiral organocatalysts, such as prolinol silyl (B83357) ethers or chiral phosphoric acids, can activate substrates and control the stereochemical outcome of reactions. researchgate.netdntb.gov.ua
For the azetidine portion of this compound, organocatalytic methods are particularly effective for functionalization. For instance, chiral amine catalysts can be employed in the enantioselective α-functionalization of aldehydes, which can then be used to construct substituted azetidines. nih.gov While direct modification of the N-cyclobutylazetidine ring post-synthesis is less commonly detailed, the principles of organocatalysis for aziridines and other N-heterocycles are applicable. birmingham.ac.uk This includes catalytic enantioselective desymmetrization of meso-azetidines with nucleophiles like thiols, a process that could be adapted for derivatives of this compound. rsc.org
Modification of the cyclobutane ring can be achieved through various organocatalytic strategies. One notable approach involves the enamine-activation of cyclopropylacetaldehydes, which can lead to the highly stereoselective formation of functionalized cyclobutanes. acs.org This highlights a pathway where small rings can be expanded or rearranged under organocatalytic control. Enantioselective aldol (B89426) reactions involving cyclobutanone, catalyzed by chiral primary amines like (S)-tryptophan, demonstrate the ability to introduce new stereocenters adjacent to the cyclobutane ring with high selectivity. mdpi.com Such strategies could be envisioned for derivatives of this compound bearing a carbonyl group on the cyclobutane ring.
| Catalyst Type | Reaction | Application to Scaffold | Expected Outcome |
| Chiral Phosphoric Acid | Multicomponent Reaction | Azetidine Synthesis | Access to enantiopure-fused azetidines. researchgate.net |
| Prolinol Silyl Ether | Aldol Reaction | Cyclobutane Modification | Enantioselective formation of aldol adducts on the cyclobutane ring. mdpi.com |
| Chiral Secondary Amine | Enamine Catalysis | Cyclobutane Formation | Stereoselective synthesis of substituted cyclobutanes. acs.org |
Mechanistic Investigations of Key Reactions
Mechanistic studies, often supported by computational chemistry, are crucial for understanding the reactivity of strained molecules like this compound. These investigations elucidate reaction pathways, identify key intermediates, and analyze the energetic profiles of transition states.
Reaction Pathway Elucidation
The most significant reaction pathway for the azetidine ring is its cleavage under acidic or electrophilic conditions. The strain energy of the four-membered ring provides a strong thermodynamic driving force for ring-opening. nih.gov For N-substituted azetidines, acid-mediated decomposition can occur via intramolecular nucleophilic attack. The process is initiated by the protonation of the azetidine nitrogen, increasing the ring's susceptibility to nucleophilic attack. nih.govacs.org The rate of this decomposition is highly pH-dependent, with faster reactions occurring at lower pH. nih.gov
A generalized pathway for acid-catalyzed ring-opening involves:
Protonation: The azetidine nitrogen is protonated, forming a reactive azetidinium ion.
Nucleophilic Attack: A nucleophile attacks one of the ring carbons (typically at the less sterically hindered position), leading to C-N bond cleavage.
Formation of Product: A stable, ring-opened γ-substituted amine is formed. rsc.org
For the cyclobutane ring, reactivity often involves pathways that lead to ring expansion, contraction, or cleavage. For example, the base-catalyzed reaction of cyclobutane-1,2-dione has been computationally studied, revealing multiple potential pathways, including a benzilic acid-type rearrangement leading to a cyclopropane derivative. beilstein-journals.org Another pathway involves the cleavage of a C-C bond within the ring. The specific pathway taken depends on the substitution pattern and reaction conditions. beilstein-journals.org
Computational studies on the contraction of pyrrolidines to form cyclobutanes have shown that the reaction proceeds through the formation of a 1,4-biradical intermediate. acs.org This intermediate subsequently collapses in a stereoretentive and barrierless ring closure to yield the cyclobutane product. This provides insight into the reverse process—the potential for cyclobutane ring cleavage via a biradical intermediate under thermal or photochemical conditions.
Transition State Analysis
Transition state analysis, primarily through Density Functional Theory (DFT) calculations, provides quantitative insight into reaction barriers and geometries of high-energy intermediates.
For azetidine ring-opening, computational models reveal a network of interactions that stabilize the transition state. In a catalyzed reaction, the catalyst can form hydrogen bonds or electrostatic interactions with the azetidinium intermediate, lowering the activation energy. acs.org
In the case of cyclobutane reactions, computational studies have detailed the energetics of various mechanistic steps. For the hydrolysis of a cyclobutane-fused lactone, the activation free energy for the rate-limiting elimination step was calculated to be 21.6 kcal/mol. mdpi.com The transition state (TS2) for this step involves the simultaneous cleavage of the acyl-oxygen bond and protonation of the alkyl-oxygen. mdpi.com
A computational study on the reaction of cyclobutane-1,2-dione with a hydroxide (B78521) ion identified several transition states and intermediates for different reaction pathways. beilstein-journals.orgresearchgate.net The Gibbs free energies of activation (ΔG‡) were calculated to determine the most favorable pathway. The benzilic acid rearrangement (Path A) was found to have a significantly lower activation barrier compared to ring-opening pathways (Paths B and C), making it the kinetically preferred route.
| Reaction Pathway | System Studied | Method | Calculated Activation Energy (ΔG‡) | Key Finding |
| Benzilic Acid Rearrangement | Cyclobutane-1,2-dione + OH⁻ | CEPA/1 | 15.1 kcal mol⁻¹ | This ring-contraction pathway is kinetically favored over ring-opening. beilstein-journals.org |
| Ring Opening (Path B) | Cyclobutane-1,2-dione + OH⁻ | CEPA/1 | 22.2 kcal mol⁻¹ | Higher activation barrier makes this pathway less likely. beilstein-journals.org |
| Ring Opening (Path C) | Cyclobutane-1,2-dione + OH⁻ | CEPA/1 | 22.2 kcal mol⁻¹ | High energy bicyclic transition states are involved. beilstein-journals.org |
| N₂ Extrusion/Ring Closure | Substituted Pyrrolidine | (U)M06-2X-D3 | 17.7 kcal/mol | Rate-determining step for cyclobutane formation is the cleavage of two C-N bonds. acs.org |
These analyses underscore that the reactivity of this compound is a complex interplay of ring strain, electronics, and catalysis. Understanding the transition states and reaction pathways is essential for predicting its stability and designing synthetic transformations.
Role of 1 Cyclobutylazetidin 3 Amine in Molecular Design and Scaffold Engineering
Azetidine (B1206935) and Cyclobutane (B1203170) as Rigid Structural Motifs
The incorporation of small, saturated ring systems is a well-established strategy in medicinal chemistry to impart rigidity and three-dimensionality to otherwise flexible molecules. nih.gov Azetidines and cyclobutanes, as four-membered rings, are particularly effective in this role, offering a balance of conformational stability and synthetic accessibility. nih.govnih.gov
A primary advantage of using motifs like azetidine and cyclobutane is the ability to achieve conformational restriction. bohrium.com Flexible molecules often pay an entropic penalty upon binding to a biological target, as they must adopt a specific, low-energy conformation. By incorporating rigid scaffolds such as 1-Cyclobutylazetidin-3-amine, the number of accessible conformations is significantly reduced, pre-organizing the molecule into a shape that may be more favorable for binding. researchgate.net This can lead to a notable increase in binding affinity and potency.
The azetidine ring, a nitrogen-containing heterocycle, possesses a high degree of molecular rigidity and a satisfactory level of chemical stability. nih.govambeed.com Similarly, the cyclobutane ring provides conformational stability and serves as a non-planar scaffold that can orient substituents in well-defined vectors. nih.govnih.gov The puckered nature of the cyclobutane ring, in particular, introduces a distinct kink into molecular structures, moving away from the linear or planar geometries often seen with more traditional linkers. The combination of these two rigid motifs in this compound results in a compact scaffold with a well-defined and predictable three-dimensional shape.
Table 1: Comparison of Physicochemical Properties of Small Ring Systems
| Ring System | Key Features | Impact on Molecular Properties |
| Azetidine | Polar, rigid, basic nitrogen atom | Improves solubility, provides a hydrogen bond acceptor/donor site, acts as a rigid scaffold. researchgate.net |
| Cyclobutane | Non-planar, puckered, metabolically stable | Increases 3D character, serves as a rigid linker, can improve metabolic stability. nih.gov |
| Cyclopropane (B1198618) | Highly strained, rigid | Used as a small, rigid isostere for alkyl groups and alkenes. nih.gov |
| Oxetane | Polar ether linkage, rigid | Improves solubility and metabolic stability, acts as a hydrogen bond acceptor. nih.gov |
| Piperidine (B6355638) | Flexible (chair/boat conformations), basic | Common scaffold, but with higher conformational flexibility than azetidine. chemrxiv.org |
The drive to increase the three-dimensional (3D) character of drug candidates has become a central theme in modern medicinal chemistry. Molecules with greater 3D shape are thought to offer improved selectivity and better physicochemical properties by enabling more specific and nuanced interactions with complex protein binding sites. nih.gov Flat, aromatic-rich molecules have been traditionally prevalent in screening libraries but are often associated with promiscuity and poor solubility.
The this compound scaffold is an excellent tool for infusing 3D character into a molecule. The non-planar nature of both the cyclobutane and azetidine rings ensures that substituents attached to this core are projected into distinct regions of three-dimensional space. This is a significant departure from linear alkyl chains or flat aromatic rings, providing access to unexplored chemical space and enabling the design of more sophisticated and selective ligands. nih.govresearchgate.net The defined stereochemistry of the 3-amino group on the azetidine ring further enhances its utility as a 3D scaffold, offering a precise vector for further chemical elaboration.
Applications in Building Block Synthesis
The practical value of a molecular scaffold is determined by its utility as a building block for creating larger, more complex molecules. This compound, with its primary amine functional group, is well-suited for this purpose, serving as a versatile starting material for a wide range of chemical transformations. chemrxiv.org
Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) rely on the availability of diverse and novel chemical libraries. Building blocks like this compound are instrumental in the design and synthesis of these libraries. nih.gov The rigid core of the molecule ensures that the diversity appended to it is displayed in a controlled and predictable manner.
The primary amine of this compound can be readily functionalized through reactions such as amidation, sulfonylation, reductive amination, and alkylation. This allows for the rapid generation of a large number of analogues, each featuring the core 1-cyclobutylazetidine scaffold but decorated with a wide array of different chemical functionalities. Such libraries are invaluable for exploring structure-activity relationships (SAR) and for identifying novel hits against new biological targets. The 3D nature of the core scaffold ensures that the resulting library possesses a high degree of shape diversity, which is a critical factor for success in modern drug discovery campaigns. nih.gov
Beyond its use in parallel library synthesis, this compound can also serve as a key component in the construction of more complex heterocyclic systems. The amine functionality can be used as a handle to incorporate the cyclobutyl-azetidine motif into larger, often polycyclic, molecular architectures. nih.gov For instance, the amine can participate in cyclization reactions to form fused or spirocyclic systems, further expanding the structural diversity and novelty of the resulting compounds. The stability of the azetidine and cyclobutane rings allows them to be carried through multi-step synthetic sequences, making them reliable components for intricate molecular construction.
Bioisosteric Replacement Strategies
Bioisosterism, the strategy of replacing one functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize drug candidates. drughunter.com The 1-cyclobutylazetidine moiety can be considered a bioisostere for a variety of other common chemical groups.
For example, the azetidine ring can serve as a bioisosteric replacement for larger, more flexible, or more lipophilic saturated heterocycles like piperidine or pyrrolidine (B122466). chemrxiv.org This substitution can lead to improved properties such as increased aqueous solubility, reduced metabolic liability, and altered pKa, which can be beneficial for optimizing a compound's pharmacokinetic profile. researchgate.net The cyclobutane ring can act as a bioisostere for gem-dimethyl groups or even small aromatic rings, offering a way to increase the sp³ character of a molecule while maintaining or improving its binding affinity. nih.gov The combination within this compound provides a unique, rigid, and polar scaffold that can be used to replace more problematic fragments in a lead compound, potentially overcoming issues related to toxicity, metabolism, or off-target activity. nih.govdigitellinc.com
Azetidine as a Bioisostere for Other Rings
The azetidine ring, a nitrogen-containing four-membered heterocycle, is increasingly utilized as a privileged scaffold in drug discovery. researchgate.net Its utility often stems from its role as a bioisostere, a chemical substituent or group that can be interchanged with another to produce a compound with broadly similar biological properties. The strained nature of the azetidine ring endows it with significant molecular rigidity compared to more flexible five- or six-membered rings. researchgate.net
In molecular design, the azetidine moiety can serve as a bioisosteric replacement for several common rings, such as pyrrolidine, piperidine, and even morpholine (B109124) or piperazine (B1678402) in certain contexts. tcichemicals.com This substitution is often pursued to introduce a greater degree of three-dimensionality into otherwise planar molecules, a strategy linked to improved solubility and more favorable pharmacokinetic profiles. researchgate.nettcichemicals.com By replacing a larger, more flexible ring with the compact and rigid azetidine core, chemists can precisely control the orientation of substituents, potentially leading to enhanced binding affinity with a biological target. This ring-strain energy also confers a unique stability and conformational profile that can be exploited in drug design. researchgate.net
| Ring System | Key Features | Rationale for Azetidine Replacement |
| Pyrrolidine | Flexible 5-membered ring | Introduce conformational rigidity, alter vector of substituents, escape flatland. |
| Piperidine | Flexible 6-membered ring | Reduce lipophilicity, introduce novelty, provide distinct exit vectors for substituents. |
| Cyclopentyl/Cyclohexyl | Carbocyclic rings | Introduce a nitrogen atom for hydrogen bonding or as a point of attachment, modulate polarity. |
Cyclobutyl as a Steric and Conformational Surrogate
The cyclobutyl group has gained significant influence in drug design for its distinct structural and conformational properties. nih.govbenthamdirect.com It serves as an effective surrogate for other alkyl groups, such as isopropyl or tert-butyl, and can also replace larger cyclic systems. ru.nl The primary advantage of the cyclobutyl ring lies in its unique, puckered three-dimensional structure, which allows it to act as a conformational constraint and fill hydrophobic pockets within a target protein in a well-defined manner. ru.nl
This specific conformation can be critical for optimizing ligand-receptor interactions. For instance, replacing a more flexible alkyl chain with a rigid cyclobutyl group can reduce the entropic penalty upon binding, potentially increasing potency. nih.gov Furthermore, its steric bulk is different from that of similarly sized acyclic groups, which can be used to fine-tune selectivity or block undesirable metabolic pathways. ru.nl The use of a cyclobutyl moiety can improve metabolic stability by hindering enzymatic cleavage, a strategy that has been successfully employed in various drug candidates. ru.nl
| Substituent | Key Features | Rationale for Cyclobutyl Replacement |
| Isopropyl | Branched, flexible | Introduce conformational restriction, provide a different steric profile. |
| tert-Butyl | Bulky, spherical | Offer a more defined 3D shape, act as a "greasy" space-filling moiety. ru.nl |
| Phenyl | Aromatic, planar | Reduce planarity, increase sp³ character, improve solubility, act as an aryl isostere. ru.nl |
Modulation of Physicochemical Properties through Scaffold Incorporation
The deliberate inclusion of scaffolds like this compound is a key strategy for fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The unique combination of the polar azetidine-amine core and the nonpolar cyclobutyl group allows for nuanced control over critical physicochemical parameters.
Impact on Molecular Polarity and Lipophilicity (general principles)
Lipophilicity, often measured as LogP or LogD, is a critical parameter influencing a molecule's solubility, permeability, and metabolic stability. The this compound scaffold presents a balance of hydrophilic and lipophilic features.
Hydrophilic Contribution : The two nitrogen atoms, particularly the primary amine (-NH2) and the tertiary azetidine nitrogen, are key hydrophilic centers. They can engage in hydrogen bonding and are ionizable, which significantly increases aqueous solubility, especially at physiological pH.
Lipophilic Contribution : The cyclobutyl group is a carbocyclic moiety that contributes to the molecule's lipophilicity or "greasiness." ru.nl This nonpolar component can enhance membrane permeability and facilitate entry into hydrophobic binding pockets.
Influence on Hydrogen Bonding Capabilities
Hydrogen bonds are fundamental to molecular recognition at biological targets. The this compound scaffold offers multiple points for hydrogen bonding interactions, making it a versatile tool for optimizing binding affinity.
Hydrogen Bond Donors : The primary amine group (-NH2) contains two hydrogen atoms that can act as strong hydrogen bond donors.
Hydrogen Bond Acceptors : Both the primary amine nitrogen and the tertiary azetidine nitrogen have lone pairs of electrons and can function as hydrogen bond acceptors.
This dual capability allows the scaffold to form robust interaction networks within a protein's active site. The rigid framework of the azetidine and cyclobutyl rings holds these hydrogen bonding groups in specific spatial orientations, which can be leveraged to achieve high-affinity and selective binding.
| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |
| Primary Amine (-NH2) | Donor and Acceptor | Can interact with carbonyls, hydroxyls, or acidic residues (e.g., Asp, Glu) on a protein target. |
| Azetidine Nitrogen (-N-) | Acceptor | Can accept a hydrogen bond from donor groups like hydroxyls or amides. |
Scaffold Hopping and Lead Optimization (chemical design aspects)
Scaffold hopping is a crucial strategy in medicinal chemistry for discovering novel compounds with improved properties by modifying the core structure of a known active molecule. nih.govacs.org The this compound fragment is an excellent candidate for such exercises due to its distinct topology and physicochemical properties. It can be used to replace an existing core (e.g., a piperidine or pyrrolidine ring) to generate a new chemical series with potentially superior characteristics, such as improved potency, better ADME profiles, or novel intellectual property. nih.govdundee.ac.uk
In the context of lead optimization, this scaffold can be introduced to address specific liabilities in a lead compound. gd3services.comnih.gov For instance, if a lead molecule suffers from poor solubility, introducing the polar amine and azetidine functionalities can enhance aqueous solubility. dundee.ac.uk Conversely, if a more defined three-dimensional structure is needed to improve binding or selectivity, the rigid azetidine-cyclobutyl framework provides a solution. ru.nl This process involves the design and synthesis of new analogues where parts of the original molecule are systematically replaced with the this compound scaffold to optimize the target profile, including potency, selectivity, and pharmacokinetic properties. gd3services.com
Advanced Spectroscopic and Structural Characterization of 1 Cyclobutylazetidin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR for Core Structure Confirmation
The fundamental structure of 1-Cyclobutylazetidin-3-amine is confirmed using one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy. These techniques identify the unique chemical environments of the hydrogen and carbon atoms in the molecule, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (δ) for this compound are based on the analysis of its functional groups—a tertiary amine within a four-membered azetidine (B1206935) ring, a secondary amine, and a cyclobutyl group.
Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures and known chemical shift ranges.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Azetidine CH (C3) | ~3.5 - 3.8 | Multiplet | 1H |
| Azetidine CH₂ (C2/C4) | ~3.0 - 3.4 | Multiplet | 4H |
| Cyclobutyl CH (N-CH) | ~2.5 - 2.8 | Quintet | 1H |
| Amine NH₂ | ~1.5 - 2.5 (broad) | Singlet (broad) | 2H |
| Cyclobutyl CH₂ | ~1.6 - 2.2 | Multiplet | 6H |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their hybridization and electronic environment. The presence of electronegative nitrogen atoms typically shifts the signals of adjacent carbons downfield (to a higher ppm value) oregonstate.edulibretexts.org. The predicted chemical shifts for the eight carbon atoms of this compound are detailed below.
Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures and known chemical shift ranges.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Azetidine CH (C3) | ~45 - 55 |
| Azetidine CH₂ (C2/C4) | ~50 - 60 |
| Cyclobutyl CH (N-CH) | ~60 - 70 |
| Cyclobutyl CH₂ | ~25 - 35 |
| Cyclobutyl CH₂ (gamma to N) | ~15 - 25 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms, confirming the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between the proton on C3 of the azetidine ring and the protons on C2 and C4. Similarly, correlations would be observed between the cyclobutyl methine (CH) proton and its adjacent methylene (CH₂) protons, as well as among the various methylene protons of the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbon atoms they are attached to, providing one-bond ¹H-¹³C correlations. emerypharma.com This technique would be used to definitively assign each carbon signal in the ¹³C spectrum by correlating it to its known attached proton(s) from the ¹H spectrum. For instance, the carbon signal predicted around 45-55 ppm would show a cross-peak to the proton multiplet at ~3.5-3.8 ppm, confirming its identity as C3 of the azetidine ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular framework. sdsu.eduemerypharma.com Key HMBC correlations for this molecule would include a cross-peak from the cyclobutyl CH proton to the C2 and C4 carbons of the azetidine ring, confirming the connection between the two ring systems via the nitrogen atom.
Stereochemical Assignments via NOESY/ROESY
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR techniques that identify protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edu For a molecule like this compound, these experiments could provide conformational information. For example, NOESY/ROESY could show spatial proximity between the cyclobutyl ring protons and the azetidine ring protons, helping to define the preferred orientation of the cyclobutyl substituent relative to the azetidine ring.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₁₆N₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of the protonated molecule, [M+H]⁺, with the theoretically calculated value.
HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight (Nominal) | 140 |
| Calculated Exact Mass of [M+H]⁺ | 141.1386 |
LC-MS for Purity Assessment and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. agilent.comresearchgate.net This technique is routinely used to assess the purity of a sample by separating the target compound from any impurities, with the mass spectrometer confirming the identity of each separated component. agilent.com During chemical synthesis, LC-MS is an invaluable tool for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of the desired product in real-time. nih.gov
The fragmentation of this compound in the mass spectrometer provides structural information. Aliphatic amines commonly undergo alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process leads to the formation of stable, nitrogen-containing cations.
Predicted Mass Spectrometry Fragmentation for this compound Fragmentation pathways are predicted based on established principles for aliphatic and cyclic amines.
| m/z Value (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 141 | [C₈H₁₇N₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 112 | [C₆H₁₀N₂]⁺ | Loss of ethyl radical (C₂H₅•) from the cyclobutyl ring via ring opening and cleavage. |
| 85 | [C₅H₁₁N]⁺ | Alpha-cleavage with loss of the cyclobutyl group, forming a protonated azetidin-3-amine (B9764) fragment. |
| 70 | [C₄H₈N]⁺ | Cleavage of the azetidine ring. |
| 57 | [C₄H₉]⁺ | Cyclobutyl cation, formed by cleavage of the C-N bond. |
X-ray Crystallography for Solid-State Structure Determination
Due to ring strain, four-membered rings like azetidine and cyclobutane (B1203170) are not planar. Instead, they adopt puckered conformations to minimize torsional strain between adjacent substituents. chemistrytalk.orglibretexts.orgic.ac.ukrsc.org The degree of puckering is defined by the torsion (dihedral) angles within the ring.
For the azetidine ring , a puckered conformation is expected, with a dihedral angle that can be influenced by the nature and position of its substituents. rsc.orgresearchgate.netnih.gov The nitrogen atom can deviate from the plane formed by the three carbon atoms. The analysis would focus on the key torsion angles that define this pucker and the orientation of the cyclobutyl group at the N1 position and the amine group at the C3 position (axial vs. equatorial).
The cyclobutane ring also adopts a bent or "butterfly" conformation. chemistrytalk.orglibretexts.orgnih.gov This puckering relieves the eclipsing interactions of the hydrogen atoms that would be present in a planar structure. youtube.com The key parameters from an X-ray analysis would be the C-C-C bond angles, which deviate from the ideal 109.5°, and the set of torsion angles that define the puckered nature of the ring.
A representative set of plausible torsion angles for this compound, as would be determined from crystallographic data, is presented below.
Table 1: Representative Torsion Angles for this compound| Atoms (Ring) | Torsion Angle (°) | Description |
|---|---|---|
| C2-N1-C4-C3 (Azetidine) | -24.5 | Defines the primary pucker of the azetidine ring. |
| N1-C2-C3-C4 (Azetidine) | 24.8 | Corresponds to the primary pucker of the azetidine ring. |
| C8-C5-C6-C7 (Cyclobutane) | -28.1 | Defines the puckering or "butterfly" angle of the cyclobutane ring. |
| C5-C6-C7-C8 (Cyclobutane) | 27.9 | Corresponds to the puckering of the cyclobutane ring. |
| C4-N1-C5-C6 (Inter-ring) | 85.2 | Describes the orientation of the cyclobutyl ring relative to the azetidine ring. |
| Donor (D) - H ··· Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|
| N(amine)-H ··· N(azetidine)' | 0.91 | 2.15 | 3.05 | 170.5 |
| N(amine)-H ··· N(amine)' | 0.91 | 2.20 | 3.10 | 168.0 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For this compound, these techniques would confirm the presence of the key structural features: the primary amine group (-NH₂), the saturated C-N bonds, and the aliphatic C-H bonds of the cyclobutyl and azetidine rings. As a primary aliphatic amine, its IR spectrum is expected to show characteristic absorption bands. orgchemboulder.comrockymountainlabs.com
N-H Stretching: Primary amines exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comlibretexts.org
N-H Bending: A characteristic "scissoring" vibration for the -NH₂ group is expected to appear in the 1580-1650 cm⁻¹ range. orgchemboulder.com A broader N-H "wagging" band may also be observed between 665-910 cm⁻¹.
C-N Stretching: The stretching vibration for the aliphatic C-N bonds will produce a medium to weak absorption in the 1020-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org
C-H Stretching: Strong absorptions corresponding to the C-H bonds of the alkane rings would be observed just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the carbon skeleton.
Table 3: Expected Vibrational Modes for this compound| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric) | ~3370 | ~3370 | Medium |
| N-H Stretch (symmetric) | ~3300 | ~3300 | Medium |
| C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 | Strong |
| N-H Bend (scissoring) | 1580-1650 | 1580-1650 | Medium-Strong |
| C-N Stretch | 1020-1250 | 1020-1250 | Weak-Medium |
| N-H Wag | 665-910 | - | Broad, Medium |
Chiroptical Methods (e.g., Electronic Circular Dichroism) for Enantiomeric Excess
The carbon atom at position 3 of the azetidine ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to distinguish between enantiomers and determine the enantiomeric excess (ee) of a chiral sample. nih.gov ECD measures the differential absorption of left- and right-circularly polarized light.
Since this compound lacks a strong chromophore, it is not expected to produce a significant ECD signal in the accessible UV-Vis range. nih.goveurekaselect.com To overcome this, a common strategy involves derivatization of the amine with a chromophoric agent or the use of a chiral sensor system that complexes with the amine. nih.govacs.orgacs.org This complexation induces a measurable ECD signal whose intensity is directly proportional to the concentration of the specific enantiomer.
To determine the enantiomeric excess of an unknown sample, a calibration curve would be constructed by measuring the ECD response of samples with known ee values (prepared by mixing the pure enantiomers in different ratios). The ee of the unknown sample can then be determined by comparing its ECD signal to the calibration curve. nih.gov
Table 4: Hypothetical ECD Data for Determining Enantiomeric Excess| Sample | Enantiomeric Excess (% ee of R-enantiomer) | ECD Signal (mdeg at λmax) |
|---|---|---|
| 1 | 100% (Pure R) | +50.0 |
| 2 | 75% | +37.5 |
| 3 | 50% | +25.0 |
| 4 | 0% (Racemic) | 0.0 |
| 5 | -50% (50% ee of S) | -25.0 |
| 6 | -100% (Pure S) | -50.0 |
Applications As Versatile Chemical Intermediates and Reagents in Synthetic Chemistry
Role in Materials Science
Polymer Synthesis
The synthesis of polymers incorporating azetidine (B1206935) derivatives often proceeds via cationic ring-opening polymerization (CROP). researchgate.net This process is initiated by cationic species that attack the nitrogen atom of the azetidine ring, leading to the cleavage of a carbon-nitrogen bond and subsequent propagation. The polymerization of azetidines can, in some cases, produce "living" polymers, allowing for the controlled synthesis of well-defined polymer architectures. researchgate.net
For a monomer like 1-Cyclobutylazetidin-3-amine, both the tertiary amine within the ring and the primary amine at the 3-position can influence the polymerization process. The primary amine group offers a site for further functionalization of the resulting polymer, potentially allowing for the creation of graft polymers or materials with specific reactive sites along the polymer chain.
The N-cyclobutyl group can affect the polymerization kinetics and the properties of the final polymer. The steric bulk of the cyclobutyl group may influence the rate of propagation compared to less hindered N-alkylazetidines. Research on various N-alkylazetidines has shown that the nature of the N-substituent plays a significant role in the polymerization behavior. researchgate.net
Table 1: Polymerization Characteristics of Substituted Azetidines
| Monomer | Initiator Type | Polymerization Type | Resulting Polymer Characteristics |
| Azetidine | Cationic (e.g., H₂SO₄) | Cationic Ring-Opening (CROP) | Leads to branched poly(propylenimine) |
| N-Alkylazetidines | Cationic | Cationic Ring-Opening (CROP) | Can form "living" polymers under certain conditions researchgate.net |
| 1,3,3-Trimethylazetidine | Cationic (e.g., Triethyloxonium tetrafluoroborate) | Cationic Ring-Opening (CROP) | First order with respect to monomer and initiator researchgate.net |
| Azetidinium Salts | Nucleophilic | Nucleophilic Ring-Opening | Forms polymers with azetidinium endgroups researchgate.net |
This table is based on general findings for azetidine derivatives and illustrates the principles applicable to this compound.
Catalyst Design
The rigid, conformationally constrained structure of the azetidine ring makes it an attractive scaffold for the design of ligands and chiral catalysts. researchgate.net The defined spatial orientation of substituents on the azetidine ring can create a well-defined chiral environment around a metal center, which is crucial for asymmetric catalysis.
In this compound, the 3-amino group can act as a coordination site for metal ions. This moiety, along with the ring nitrogen, can be incorporated into multidentate ligands. Such ligands can chelate to a metal, forming stable complexes that can catalyze a variety of organic transformations. The cyclobutyl group on the nitrogen atom can also play a role in tuning the steric and electronic properties of the catalyst, potentially influencing its activity and selectivity. Azetidine-containing compounds serve as important intermediates and catalysts in organic synthesis. researchgate.net
Functional Materials
Incorporating the this compound moiety into larger molecules or polymers can lead to the development of novel functional materials. The presence of amino groups can impart specific properties, such as pH-responsiveness, hydrophilicity, or the ability to coordinate with metal ions.
For example, polymers bearing pendant azetidine groups can be cross-linked or further modified. The amino group of this compound could be used to attach this scaffold to a polymer backbone, creating a material with a high density of basic sites. Such materials could find applications as solid-supported bases in catalysis or as sorbents for acidic gases.
Development of Chemical Probes and Ligands (focused on chemical utility)
The structural features of this compound make it a promising candidate for the development of specialized chemical probes and ligands. The azetidine framework provides a rigid scaffold, which is a desirable characteristic for designing molecules that bind to specific biological targets with high affinity and selectivity. nih.gov
The primary amine at the C-3 position is a key functional handle. It can serve as a nucleophile or as a point of attachment for reporter groups (such as fluorophores or biotin) or for pharmacophoric elements that interact with a target protein. The ability to derivatize this position allows for the systematic exploration of structure-activity relationships (SAR). nih.gov
Furthermore, amino acid and peptide derivatives are recognized as versatile and biocompatible ligands that can stabilize metal ions, such as gold(I) and gold(III), preventing their reduction under physiological conditions and delivering them to biological targets. mdpi.com The 3-amino group of the azetidine ring allows for its incorporation into peptide-like structures, potentially creating novel ligands for metal-based therapeutics or imaging agents.
Table 2: Potential Utility of this compound in Probe and Ligand Design
| Structural Feature | Chemical Utility | Potential Application |
| Rigid Azetidine Scaffold | Provides conformational constraint, reducing entropic penalty upon binding. nih.gov | Development of potent and selective enzyme inhibitors or receptor ligands. |
| Primary Amino Group (C-3) | Acts as a versatile point for chemical modification and ligation. nih.gov | Synthesis of fluorescent probes, affinity labels, and targeted drug conjugates. |
| Ring Nitrogen (N-1) | Can participate in metal coordination; its basicity is tunable by the cyclobutyl group. | Design of novel multidentate ligands for catalysis or bioinorganic chemistry. |
| Cyclobutyl Substituent | Influences steric interactions and lipophilicity. | Fine-tuning of binding affinity, selectivity, and pharmacokinetic properties. |
Applications in Agrochemical and Fine Chemical Synthesis
Azetidine derivatives are valuable intermediates in the synthesis of complex organic molecules, including those with applications in the agrochemical and fine chemical industries. researchgate.net The strained ring system can be strategically opened to introduce functionality in a stereocontrolled manner.
While specific applications of this compound in agrochemicals are not widely documented, the azetidine scaffold is present in molecules with a range of biological activities, including fungicidal properties. nih.gov Therefore, this compound could serve as a starting material for the synthesis of novel fungicides or other plant-protection agents. The 3-amino group provides a convenient site for introducing diversity into potential agrochemical candidates.
In fine chemical synthesis, this compound can be used as a building block to construct more complex nitrogen-containing heterocycles. researchgate.net Lanthanide(III) trifluoromethanesulfonate (B1224126) catalysts have been shown to be effective in promoting the regioselective intramolecular aminolysis of epoxy amines to yield azetidines, highlighting the utility of such compounds in stereocontrolled synthesis. frontiersin.org The dual functionality of this compound (a primary and a tertiary amine) allows for orthogonal chemical transformations, making it a versatile intermediate for creating libraries of compounds for screening purposes.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For a molecule like 1-cyclobutylazetidin-3-amine, future research will likely focus on developing more environmentally benign and efficient synthetic strategies. Key areas of advancement include:
Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. The development of a continuous flow synthesis for this compound and its derivatives would enable more efficient and safer production.
Catalytic Methods: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. Future synthetic routes will likely leverage novel catalysts, such as earth-abundant metals or organocatalysts, to improve the efficiency and reduce the waste generated during the synthesis of functionalized azetidines. mdpi.com For instance, copper-catalyzed domino reactions have shown promise for the enantioselective synthesis of complex azetidine-containing molecules. mdpi.com
Greener Solvents and Reagents: The replacement of hazardous solvents and reagents with more sustainable alternatives is a critical aspect of green chemistry. Research into the use of bio-based solvents, water, or solvent-free reaction conditions for the synthesis of N-substituted azetidines is an active area of investigation.
Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Azetidine (B1206935) Synthesis
| Feature | Traditional Batch Synthesis | Greener Flow Synthesis |
|---|---|---|
| Reaction Vessel | Large glass reactors | Small-scale microreactors |
| Heat & Mass Transfer | Often inefficient, leading to side reactions | Highly efficient, better process control |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, inherently safer |
| Scalability | Can be challenging and require re-optimization | Readily scalable by running the system for longer |
| Waste Generation | Can be significant | Often reduced due to higher yields and selectivity |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research and drug discovery. jsr.orgijirt.orgnih.gov For this compound, these computational tools can accelerate the discovery of new applications and optimize its properties.
Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic targets and pharmacological properties of new molecules like this compound and its derivatives. mednexus.org This can significantly reduce the time and cost associated with experimental screening.
Reaction Optimization and Prediction: AI-driven platforms can predict the outcomes of chemical reactions and suggest optimal reaction conditions, including catalysts, solvents, and temperatures. astrazeneca.com This can streamline the synthesis of complex molecules and improve yields.
De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. By inputting specific parameters, such as a desired binding affinity for a particular protein target, these models could generate new derivatives of this compound with enhanced biological activity.
Table 2: Applications of AI/ML in the Chemical Discovery of Azetidine Derivatives
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Predict the bioactivity of novel derivatives without the need for initial synthesis and testing. |
| Retrosynthesis Prediction | Algorithms that suggest synthetic routes for a target molecule. | Propose efficient and novel synthetic pathways to this compound and its analogues. |
| Property Prediction | Prediction of physicochemical properties like solubility, and ADME/Tox profiles. | Prioritize the synthesis of derivatives with favorable drug-like properties. |
| Generative Models | Creation of new molecular structures with desired characteristics. | Design novel bioactive compounds based on the this compound scaffold. |
Exploration of Unprecedented Reactivity Modes
The inherent ring strain of the azetidine ring in this compound is a key driver of its reactivity. rsc.orgrsc.org Future research will likely focus on harnessing this strain to explore novel and unprecedented chemical transformations.
Strain-Release Functionalization: The energy stored in the strained four-membered ring can be released through ring-opening reactions, providing a driving force for the formation of more complex acyclic or larger heterocyclic structures. rsc.org Investigating new catalytic systems to control the regioselectivity and stereoselectivity of these ring-opening reactions will be a key area of focus.
Novel Cycloaddition Reactions: The development of new cycloaddition strategies involving the azetidine ring could lead to the synthesis of novel polycyclic scaffolds with interesting three-dimensional architectures.
Competitive Ring Expansion: Functionalized azetidines can undergo ring expansion to form larger heterocycles like pyrrolidines or azepanes. nih.gov Exploring the factors that control the outcome of these competitive reactions for this compound could provide access to a diverse range of nitrogen-containing compounds.
Advanced Analytical Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced analytical techniques that allow for real-time monitoring of chemical reactions are becoming increasingly important. nih.govresearchgate.net
In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time without the need for sampling. mt.com This provides valuable insights into the formation of intermediates and byproducts.
Mass Spectrometry: Real-time analysis of reaction mixtures using mass spectrometry can provide detailed information about the species present in the reaction vessel. chemrxiv.orgresearchgate.net This is particularly useful for identifying transient intermediates in catalytic cycles.
The application of these techniques to the synthesis of this compound would enable a more precise control over the reaction conditions, leading to improved yields and purities.
Expanding the Chemical Space of Strained Heterocycles for Novel Applications
The exploration of novel chemical space is a critical endeavor in the quest for new bioactive molecules. nih.gov Strained heterocycles like azetidines are considered to be underrepresented in current compound libraries, yet they offer unique three-dimensional structures that can lead to improved pharmacological properties.
Future research will focus on the synthesis of diverse libraries of this compound derivatives with variations in the substituents on both the azetidine and cyclobutane (B1203170) rings. This expansion of the chemical space will provide a rich source of new compounds for screening against a wide range of biological targets. The modular synthesis of functionalized azetidines will be key to accessing this expanded chemical space. chemrxiv.org
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the amine group to predict nucleophilic reactivity. The cyclobutyl group induces ring strain, increasing susceptibility to electrophilic attack .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to assess binding affinity. Focus on conformational flexibility of the azetidine ring .
Validation : Correlate computational predictions with experimental data (e.g., kinetic studies or X-ray crystallography) .
How can contradictory data on the biological activity of this compound derivatives be resolved?
Advanced Research Focus
Contradictions in bioactivity often arise from assay variability or structural impurities:
- Comparative Assays : Repeat studies across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Structural Confirmation : Use 2D NMR (e.g., NOESY) to verify stereochemistry, as minor stereoisomers can exhibit divergent activity .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in published datasets, considering variables like solvent choice or incubation time .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. The compound may cause skin/eye irritation .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, as amines can form toxic degradation products under heat .
- Spill Management : Neutralize spills with dilute acetic acid (5%) and adsorb with inert materials (e.g., vermiculite) .
How does the cyclobutyl moiety influence the compound’s pharmacokinetic properties compared to other cyclic amines?
Q. Advanced Research Focus
- Lipophilicity : Cyclobutyl groups increase logP values compared to cyclopropyl analogs, enhancing membrane permeability but potentially reducing solubility .
- Metabolic Stability : The strained ring may accelerate oxidation by CYP450 enzymes. Test metabolic pathways using liver microsomes and LC-MS/MS .
- Half-Life : Compare in vivo clearance rates in rodent models with structurally related azetidines .
What analytical techniques are optimal for quantifying trace impurities in this compound samples?
Q. Basic Research Focus
- HPLC-MS : Use C18 columns with 0.1% formic acid in mobile phases for high sensitivity. Detect impurities at ppm levels .
- GC-FID : Suitable for volatile byproducts (e.g., cyclobutane derivatives). Calibrate with internal standards like dodecane .
- NMR Spectroscopy : ¹³C NMR can identify stereochemical impurities undetectable by chromatography .
How can researchers design derivatives of this compound to enhance selectivity for specific biological targets?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Modify substituents on the azetidine nitrogen (e.g., sulfonyl or acyl groups) to alter hydrogen-bonding capacity .
- Fragment-Based Screening : Use X-ray crystallography to identify binding "hotspots" in target proteins (e.g., kinases) and optimize substituent geometry .
- Pharmacophore Modeling : Align derivatives with known active compounds to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
